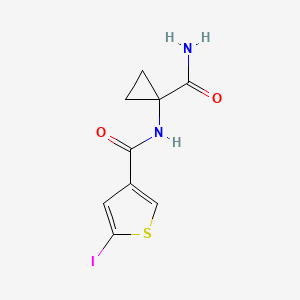
N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide is a complex organic compound that features a unique combination of a cyclopropyl group, an iodothiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide typically involves multiple steps. One common approach is the cyclopropanation of an appropriate precursor, followed by iodination and subsequent amide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodothiophene ring.
Substitution: The iodine atom in the thiophene ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiophenes.
Scientific Research Applications
N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, while the iodothiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-carbamoylcyclopropyl)-5-bromothiophene-3-carboxamide
- N-(1-carbamoylcyclopropyl)-5-chlorothiophene-3-carboxamide
- N-(1-carbamoylcyclopropyl)-5-fluorothiophene-3-carboxamide
Uniqueness
N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O2S/c10-6-3-5(4-15-6)7(13)12-9(1-2-9)8(11)14/h3-4H,1-2H2,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITXUJPYBVQEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)NC(=O)C2=CSC(=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7142841.png)
![1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142852.png)
![2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide](/img/structure/B7142856.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142859.png)
![N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142863.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142871.png)

![N-[(6-methoxypyridin-2-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142883.png)
![4-(2,4-difluorophenoxy)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide](/img/structure/B7142885.png)
![1-(4-Methylsulfonylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7142888.png)

![4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide](/img/structure/B7142906.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea](/img/structure/B7142915.png)
![5-Methyl-4-[[2-(2-propan-2-yloxyphenyl)acetyl]amino]thiophene-2-carboxamide](/img/structure/B7142919.png)
